3-(Chloromethyl)-1-(2-phenylethyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound features a chloromethyl group and a phenylethyl substituent, making it of interest in various chemical and pharmaceutical applications. The molecular formula for this compound is , and its molecular weight is approximately 206.67 g/mol .
This compound falls under the classification of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties. Pyrazoles are widely studied in medicinal chemistry due to their ability to interact with various biological targets . The synthesis of pyrazole derivatives like 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole often involves reactions with substituted hydrazines or dicarbonyl compounds .
The synthesis of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole typically involves several steps, including chloromethylation and the formation of the pyrazole ring. One common synthetic route includes the reaction of 4-(chloromethyl)benzyl chloride with a suitable hydrazine derivative under basic conditions. This method can be executed using sodium hydroxide or potassium carbonate as a base in organic solvents such as dichloromethane or toluene .
Alternative Synthesis Approaches:
The molecular structure of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole can be represented by its canonical SMILES notation: CC1=NN(C=C1)C2=CC=C(C=C2)CCl
. The InChI key for this compound is LOPFWVAUDUDBII-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure .
Key Structural Features:
3-(Chloromethyl)-1-(2-phenylethyl)-1H-pyrazole can participate in several types of chemical reactions:
The mechanism of action for compounds like 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole often involves interaction with specific enzymes or receptors within biological systems. For instance, pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation .
The physical properties of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole include:
Chemical Properties:
The applications of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole extend across various fields:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: